2,3-Dilauroyl-sn-glycerol
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Overview
Description
2,3-didodecanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as lauroyl (dodecanoyl). It is a 2,3-diacyl-sn-glycerol and a didodecanoylglycerol.
Scientific Research Applications
Molecular Packing and Membrane Lipids
2,3-Dilauroyl-sn-glycerol shows a unique molecular packing behavior, particularly in its role in membrane lipids. It crystallizes in a bilayer structure, with its hydrocarbon chains aligned parallel and forming a bend in the fatty acid. This chain stacking is achieved by a bend in the fatty acid and the molecules are arranged in a bilayer structure. The structural properties of this compound, such as the glycerol group orientation and the molecular conformation of the glycerol-dicarboxylic ester group, are significant in understanding the hydrophobic moieties of different membrane lipids (Pascher, Sundell, & Hauser, 1981).
Interaction with Phospholipid Bilayers
Studies have explored the interaction of this compound with egg phosphatidylcholine (PC) bilayers. These interactions are crucial in understanding the molecular movements within cell membranes. The findings suggest that this compound forms bilayers with PC without phase separation, indicating a significant role in maintaining membrane stability (Hamilton et al., 1991).
Molecular Recognition and Biomedical Applications
1,2-Dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes with cationic poly(amidoamine) dendrimers have been used to selectively bind DNA, including oligonucleotides. This finding has high potential for applications in biomedical and bioanalytic devices, as well as in drug delivery systems based on nucleic acids (Yanez Arteta et al., 2014).
Polymorphism in Gel and Fluid Bilayer Phases
The study of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) in excess water revealed its ability to adopt distinct crystalline forms in both gel and fluid bilayer phases. This polymorphism is key to understanding the structural dynamics of lipid bilayers, which is essential in cell biology and pharmacology (Seddon, Harlos, & Marsh, 1983).
Properties
Molecular Formula |
C27H52O5 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(2R)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m1/s1 |
InChI Key |
OQQOAWVKVDAJOI-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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